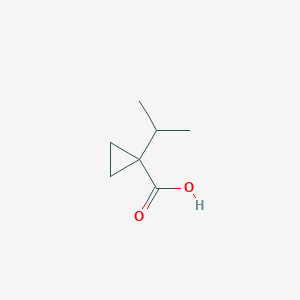

1-(Propan-2-yl)cyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJGKVZBNOHEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104131-92-2 | |

| Record name | 1-(propan-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ubiquitous Cyclopropane Moiety in Advanced Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a cornerstone of modern organic chemistry. nih.gov Its defining feature is the significant ring strain, a consequence of the 60° C-C-C bond angles which deviate substantially from the ideal tetrahedral angle of 109.5°. nbinno.com This inherent strain endows cyclopropane derivatives with unique chemical and physical properties, making them valuable intermediates in organic synthesis. nih.gov The high degree of s-character in the C-C bonds of cyclopropane imparts properties reminiscent of a double bond, allowing it to participate in a variety of ring-opening reactions and cycloadditions.

In the context of medicinal chemistry, the cyclopropyl (B3062369) group is a highly sought-after motif. Its rigid structure can lock a molecule into a specific bioactive conformation, which can lead to enhanced binding affinity for biological targets and improved potency. unl.pt Furthermore, the introduction of a cyclopropane ring can enhance a drug's metabolic stability, leading to a more favorable pharmacokinetic profile. unl.pt This has led to the incorporation of the cyclopropane moiety into a wide range of biologically active compounds, including enzyme inhibitors, antibacterial agents, and antiviral therapies. nih.gov

Structural Significance of Carboxylic Acid Functionality in Cyclopropane Systems

The attachment of a carboxylic acid group to a cyclopropane (B1198618) ring, as seen in 1-(propan-2-yl)cyclopropane-1-carboxylic acid, introduces a versatile functional handle that further enhances the molecular diversity and utility of these systems. The carboxylic acid moiety can participate in a wide array of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. This functionalization is crucial for creating libraries of compounds for biological screening. nih.gov

From a biological perspective, the carboxylic acid group can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. nih.gov The acidity of the carboxylic acid can be modulated by the electronic effects of other substituents on the cyclopropane ring. However, studies on trans-2-phenylcyclopropane carboxylic acids have suggested that the cyclopropyl (B3062369) group is not a strong transmitter of electronic effects through conjugation. unl.pt

Research Trajectories and Academic Significance of 1 Propan 2 Yl Cyclopropane 1 Carboxylic Acid and Its Structural Analogues

Cyclopropane (B1198618) Ring Formation Strategies

The construction of the three-membered carbocyclic ring of this compound and its derivatives can be achieved through several powerful synthetic strategies. These methods often focus on the formation of the key carbon-carbon bonds that define the cyclopropane core and allow for control over the stereochemistry of the resulting molecule.

Transition-Metal-Catalyzed Cyclopropanation Reactions

Transition-metal-catalyzed cyclopropanation reactions are among the most versatile and widely used methods for the synthesis of cyclopropanes. nih.gov These reactions typically involve the reaction of an alkene with a metal carbene intermediate, which is generated in situ from a diazo compound or other carbene precursor. The choice of metal catalyst and ligands is crucial for controlling the efficiency, diastereoselectivity, and enantioselectivity of the transformation. wikipedia.org

Rhodium(II) complexes, particularly dirhodium tetraacetates and their derivatives, are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. rsc.orgnih.gov These reactions are known for their high stereoselectivity and functional group tolerance. The mechanism is believed to proceed through the formation of a rhodium carbene intermediate, which then undergoes a concerted, asynchronous addition to the alkene. nih.gov

The stereochemical outcome of rhodium-catalyzed cyclopropanations can be influenced by the structure of the rhodium catalyst, particularly the ligands attached to the rhodium centers. Chiral rhodium catalysts have been extensively developed to achieve high levels of enantioselectivity in these reactions. acs.org For instance, the use of chiral carboxylate ligands on the dirhodium core can create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the cyclopropane product. acs.org

| Catalyst System | Substrate Scope | Key Features |

| Rh₂(OAc)₄ | Wide range of alkenes and diazoacetates | High efficiency, good diastereoselectivity |

| Chiral Rh(II) Carboxylates (e.g., Rh₂(S-TCPTTL)₄) | Alkenes and diacceptor diazo compounds | High diastereo- and enantioselectivity acs.org |

| Rh₂(S-IBAZ)₄ | Alkenes, alkynes, and allenes with diacceptor diazo compounds | Catalytic asymmetric route to diacceptor cycloprop(en)ylphosphonates acs.org |

For the synthesis of a derivative of this compound, one could envision the reaction of a suitable alkene, such as 3-methyl-1-butene, with an appropriate diazo ester in the presence of a rhodium catalyst. The choice of a chiral rhodium catalyst would be critical for controlling the absolute stereochemistry of the final product.

Palladium complexes are also effective catalysts for cyclopropanation reactions, often exhibiting complementary reactivity to rhodium catalysts. nih.gov Palladium-catalyzed cyclopropanations can proceed through various mechanisms, including pathways involving palladacyclobutane intermediates. acs.org The nature of the palladium catalyst and the reaction conditions can influence the mechanistic pathway and, consequently, the stereochemical outcome of the reaction. nih.gov

One notable palladium-catalyzed approach involves the oxidative cyclization of enynes to form bicyclic cyclopropanes. nih.gov This method allows for the construction of complex cyclopropane-containing scaffolds from acyclic starting materials. The stereochemistry of the starting alkene can be transferred to the cyclopropane product with high fidelity.

A study on the palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters demonstrated high regioselectivity for the 3,4-double bond, yielding vinylcyclopropanes. acs.org While diastereoselectivity was low, the method proved to be scalable and tolerant of various functional groups. acs.org

| Catalyst | Reactants | Key Outcome |

| Pd(OAc)₂ | Enynes | Stereospecific conversion to cyclopropyl ketones nih.gov |

| Pd(0) complexes | Alkenes and diazomethane | Formation of a palladacyclobutane intermediate researchgate.net |

Copper complexes have a long history in mediating cyclopropanation reactions, dating back to the use of copper powder in the decomposition of diazo compounds. Modern copper-catalyzed cyclopropanation protocols often employ chiral ligands to achieve high levels of enantioselectivity. nih.gov These reactions are generally effective for a wide range of alkenes and diazo compounds.

A copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane and alkenyl boronates has been developed, providing access to trifluoromethyl-cyclopropylboronates with high stereocontrol. nih.gov This highlights the utility of copper catalysis in synthesizing functionalized cyclopropanes.

More recently, a copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates has been reported, leading to the synthesis of cyclopropane-fused γ-lactones and lactams. nih.gov This cascade reaction is proposed to proceed through a hydrogen atom transfer-induced radical cyclization followed by a copper-mediated cyclopropanation sequence, offering high atom- and step-economy. nih.gov

| Catalyst/Mediator | Reaction Type | Key Features |

| Chiral Copper-bisoxazoline complexes | Intermolecular cyclopropanation | High enantioselectivity |

| Copper salts | Intramolecular cyclopropanation of olefinic acetates | High diastereoselectivity, broad functional group tolerance nih.gov |

Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Assembly

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful, non-carbene-based method for the synthesis of cyclopropanes. rsc.orgrsc.org This reaction involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the α- or β'-position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. nih.gov

The MIRC reaction offers a high degree of stereocontrol, as the stereochemistry of the final cyclopropane is often determined by the geometry of the Michael acceptor and the stereochemistry of the Michael addition step. rsc.org Chiral catalysts and auxiliaries have been successfully employed to achieve enantioselective MIRC reactions. rsc.org

A variety of nucleophiles can be used in MIRC reactions, including malonates, cyanoacetates, and other stabilized carbanions. The choice of the Michael acceptor and the nucleophile allows for the synthesis of a wide range of substituted cyclopropanes. For the synthesis of a precursor to this compound, one could utilize a Michael acceptor bearing an isopropyl group and a suitable leaving group, and a nucleophile that can be later converted to a carboxylic acid.

| Reaction Type | Reactants | Key Features |

| Type I MIRC | Nucleophile and electrophilic substrate with a leaving group | Broad scope of nucleophiles can be employed rsc.org |

| Enantioselective MIRC | Chiral substrates or chiral nucleophiles | Synthesis of enantioenriched cyclopropanes rsc.org |

Atom Transfer Radical Addition (ATRA) for Cyclopropane Core Construction

Atom Transfer Radical Addition (ATRA) has emerged as a valuable method for the construction of carbon-carbon bonds under mild conditions. In the context of cyclopropane synthesis, ATRA can be utilized in a sequential process involving the radical addition of a suitable precursor to an alkene, followed by a 1,3-elimination to form the cyclopropane ring. chemrxiv.orgresearchgate.net

One such protocol involves the ATRA of iodomethylboronic ester (ICH₂Bpin) to terminal alkenes, initiated by a radical initiator. chemrxiv.org The resulting γ-iodoalkylboronate intermediate can then be treated with a fluoride (B91410) source to induce a 1,3-elimination, affording the corresponding cyclopropylboronate. chemrxiv.org This method is highly selective for unactivated terminal alkenes and tolerates a wide range of functional groups. chemrxiv.orgresearchgate.net

Mechanistic studies suggest that the process involves a single electron transfer (SET) to generate a transient iodine radical, which then participates in the ATRA step to form a key iodinated radical intermediate. rsc.orgrsc.org The subsequent ionic intramolecular substitution leads to the formation of the cyclopropane ring.

| Reaction Sequence | Reagents | Key Features |

| ATRA / 1,3-Elimination | ICH₂Bpin, radical initiator, fluoride source | High selectivity for terminal alkenes, mild conditions, broad functional group tolerance chemrxiv.orgresearchgate.net |

Ylide-Mediated Cyclopropanation Reactions for Stereochemical Control

Ylide-mediated reactions represent a powerful strategy for the construction of cyclopropane rings, offering a pathway that is often complementary to metal-catalyzed carbene transfer methodologies. Sulfur ylides, in particular, are widely employed for the cyclopropanation of electron-deficient alkenes. organic-chemistry.orgmdpi.com The stereochemical outcome of these reactions can be significantly influenced by the nature of the ylide, the substrate, and the reaction conditions. nih.gov

The mechanism typically involves the initial Michael addition of the ylide to an α,β-unsaturated carbonyl compound, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution (ring closure) displaces the sulfide (B99878) to form the cyclopropane ring. mdpi.commdpi.com The stereoselectivity of the reaction is determined at these stages. For instance, stabilized and semistabilized sulfur ylides can exhibit different addition modes (cisoid vs. transoid) and proceed through syn or anti betaine intermediates, ultimately leading to either trans or cis cyclopropanes. acs.org

The use of chiral sulfides allows for asymmetric cyclopropanation, generating enantiomerically enriched products. mdpi.comnih.gov Both stoichiometric and catalytic approaches have been developed. In the catalytic version, the chiral sulfide is used in substoichiometric amounts, and the ylide is generated in situ, often from a diazo compound in the presence of a metal catalyst. nih.gov The choice of reaction conditions, such as temperature, solvent, and the presence or absence of a base, can have a profound impact on both diastereoselectivity and enantioselectivity by affecting the rate of betaine equilibration versus ring closure. nih.gov For example, conducting reactions at high dilution can suppress base-mediated betaine equilibration, leading to different stereochemical outcomes. nih.gov

Table 1: Examples of Ylide-Mediated Cyclopropanation

| Ylide Type | Substrate | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Sulfonium Ylide | Electron-poor dienes | High regioselectivity and trans-diastereoselectivity | Yields up to 99%, regioselectivity >95:5 | organic-chemistry.org |

| Chiral Sulfonium Ylide | Cyclopentenone | Conditions influence diastereo- and enantioselectivity | Up to 95% ee with low diastereocontrol under specific conditions | nih.gov |

| Chiral Telluronium Ylide | α,β-unsaturated esters | Diastereoselectivity tunable by reaction conditions | Access to either diastereomer with high ee | sioc.ac.cnnih.gov |

| Nitrogen Ylide | Vinylpyrimidine | Efficient cyclopropanation of N-heterocycles | High yield (86%) and diastereoselectivity (50:1) | acs.org |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters and amides, or can be converted into other functional groups through reduction or oxidation.

Esterification is the process of converting a carboxylic acid into an ester. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and for sterically hindered carboxylic acids like this compound, driving the reaction to completion can be challenging. google.com Strategies to overcome this include using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.com A variety of catalysts can be employed, from simple mineral acids like H₂SO₄ to solid-acid catalysts like phenolsulfonic acid-formaldehyde (PSF) resins or silica (B1680970) chloride, which can facilitate the reaction under milder conditions. organic-chemistry.org Peptide coupling reagents such as TBTU have also been shown to be effective for esterifying carboxylic acids, including hindered ones, at room temperature. organic-chemistry.org

Transamidation refers to the conversion of one amide into another by reaction with an amine. More broadly, the carboxylic acid can first be converted to a primary or secondary amide, which can then undergo further transformations. Direct conversion of the carboxylic acid to an amide (amidation) is a fundamental transformation. While direct reaction with an amine requires high temperatures, various coupling agents can facilitate this reaction under milder conditions. For the subsequent transamidation, catalysts such as CeO₂ or aluminum chloride-amine complexes have been shown to promote the exchange of amine fragments on a variety of amide substrates. researchgate.net

The carboxylic acid moiety can be transformed through both reduction and oxidation.

Reductive conversions typically transform the carboxylic acid into a primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly used for this purpose. The choice of reagent can be critical to avoid unwanted side reactions, especially with a strained cyclopropane ring present in the molecule.

Oxidative conversions , most notably oxidative decarboxylation, involve the removal of the carboxyl group as carbon dioxide, accompanied by an oxidation process. wikipedia.orgencyclopedia.com This reaction can lead to the formation of various other functional groups at the C1 position of the cyclopropane ring. For instance, certain methods can convert aromatic carboxylic acids to phenols. researchgate.net More recent developments in photoredox catalysis have enabled the decarboxylative functionalization of aliphatic carboxylic acids, allowing them to be converted into radicals that can participate in further bond-forming reactions, such as the synthesis of other functionalized cyclopropanes. nih.govacs.org

Stereoselective Synthesis of this compound

The creation of specific stereoisomers of this compound requires precise control over the cyclopropanation step. Both enantioselective and diastereoselective strategies are crucial for accessing optically pure and stereochemically defined products.

Enantioselective cyclopropanation aims to produce one enantiomer of a chiral cyclopropane over the other. This is most commonly achieved through catalysis using a chiral metal complex. nih.gov

Transition metal-catalyzed reactions of diazo compounds with alkenes are among the most effective methods for synthesizing cyclopropanes. nih.govrsc.org Chiral rhodium(II) carboxylate and prolinate complexes are highly effective catalysts, capable of inducing high levels of enantioselectivity (up to 98% ee) in the cyclopropanation of various alkenes. nih.govrsc.orgacs.org The catalyst's structure plays a critical role in controlling the trajectory of the approaching alkene to the metal-carbene intermediate, thereby dictating the stereochemical outcome. nih.gov

Cobalt(II) complexes with chiral porphyrin-like ligands have also emerged as powerful catalysts for asymmetric cyclopropanation. organic-chemistry.orgrsc.org These systems can effectively catalyze reactions with various olefins, providing cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org An alternative approach involves biocatalysis, where engineered enzymes, such as modified myoglobin (B1173299) or P450 enzymes, act as catalysts for carbene transfer, often affording exceptional levels of stereocontrol. dicp.ac.cnnih.gov

Table 2: Overview of Enantioselective Cyclopropanation Catalysts

| Catalyst System | Carbene Precursor | Typical Substrates | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Dirhodium(II) (e.g., Rh₂(S-TCPTAD)₄) | Aryldiazoacetates | Electron-deficient alkenes | Up to 98% | nih.govrsc.org |

| Cobalt(II)-Porphyrin (e.g., [Co(P1)]) | Succinimidyl diazoacetate | Various olefins | Excellent (>95%) | organic-chemistry.org |

| Engineered Myoglobin (e.g., Mb(H64V,V68A)) | Diazoacetonitrile | Styrene (B11656) derivatives | Up to 99% | nih.gov |

| Chiral Amine (Organocatalysis) | Benzyl chloride | α,β-unsaturated aldehydes | Up to excellent (>99%) | doi.org |

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of substituted cyclopropanes, this often refers to the cis/trans relationship between substituents on the ring.

One powerful method is the Michael Initiated Ring Closure (MIRC) reaction, where the stereoselectivity can be controlled by using either chiral substrates (Michael acceptors) or chiral nucleophiles (Michael donors). rsc.org The use of a chiral auxiliary attached to the substrate can effectively direct the approach of the nucleophile, leading to the formation of one diastereomer preferentially. rsc.orgacs.orgyoutube.com

Ylide-mediated cyclopropanations are also inherently diastereoselective processes. acs.org As previously discussed (Section 2.1.4), the reaction proceeds through a betaine intermediate, and the relative stereochemistry of the newly formed stereocenters is often controlled by steric and electronic interactions in the transition state leading to ring closure. acs.org By carefully selecting the ylide structure (e.g., sulfur vs. tellurium ylides) and reaction conditions (e.g., choice of base), it is possible to tune the reaction to favor the formation of a specific diastereomer. acs.orgsioc.ac.cnnih.gov For example, studies have shown that stabilized sulfur ylides tend to favor the formation of trans cyclopropanes. acs.org

Chiral Auxiliary and Organocatalytic Strategies

The asymmetric synthesis of cyclopropane carboxylic acids often employs chiral auxiliaries to control stereochemistry. A notable strategy involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol fragmentation to yield enantiopure cyclopropane carboxaldehydes, which can be readily oxidized to the corresponding carboxylic acids. lookchem.com

In this approach, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyloxazolidin-2-one, undergoes a stereoselective aldol reaction with an α,β-unsaturated aldehyde. lookchem.com The resulting syn-aldol product contains a β-hydroxyl group that directs a subsequent stereoselective cyclopropanation of the alkene functionality. lookchem.com Finally, a retro-aldol cleavage removes the chiral auxiliary, which can be recycled, affording the chiral cyclopropane carboxaldehyde with high enantiomeric excess. lookchem.com This methodology provides a non-oxidative and non-reductive pathway to enantiopure cyclopropane derivatives. lookchem.com

The effectiveness of this aldol-cyclopropanation-retro-aldol sequence is demonstrated in the synthesis of various chiral cyclopropane carboxaldehydes, as detailed in the table below.

Table 1: Synthesis of Chiral Cyclopropane Carboxaldehydes via Aldol-Cyclopropanation-Retro-Aldol Sequence

| α,β-Unsaturated Aldehyde | Diastereomeric Excess (de) of syn-Aldol Product | Diastereomeric Excess (de) of Cyclopropyl-aldol | Enantiomeric Excess (ee) of Cyclopropane Carboxaldehyde |

|---|---|---|---|

| Aldehyde 2a | >95% | >95% | >95% |

| Aldehyde 2b | >95% | >95% | >95% |

| Aldehyde 2c | >95% | >95% | >95% |

| Aldehyde 2d | >95% | >95% | >95% |

| Aldehyde 2e | >95% | >95% | >95% |

| Aldehyde 2f | >95% | >95% | >95% |

| Aldehyde 2g | >95% | >95% | >95% |

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral cyclopropanes. rsc.org For instance, chiral diphenylprolinol TMS ether can catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates to produce cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org This reaction efficiently constructs two new carbon-carbon bonds, two stereogenic centers, and a quaternary carbon in a single step. organic-chemistry.org Cinchona-derived bifunctional organocatalysts have also been successfully employed in the asymmetric synthesis of spironitrocyclopropanes from 2-arylidene-1,3-indandiones and bromonitroalkanes, yielding products with excellent enantioselectivities and diastereoselectivities. rsc.org

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation for Cyclopropane Carboxylic Acids

Kinetic resolution (KR) is a widely used method for separating enantiomers of racemic cyclopropane carboxylic acids. Enzymatic kinetic resolution, often employing lipases, has proven effective for this purpose. tandfonline.com Lipase-catalyzed hydrolysis of racemic esters of cyclopropane carboxylic acids can proceed with high enantioselectivity. tandfonline.comtandfonline.com For example, the hydrolysis of ethyl trans-2-phenylcyclopropanecarboxylate (B8623779) catalyzed by Novozyme 435 in a water-acetone mixture can yield the corresponding (R,R)-acid with high enantiomeric excess. tandfonline.com The concentration of the organic cosolvent has been shown to have a significant impact on both the reaction rate and enantioselectivity. tandfonline.comtandfonline.com

Table 2: Enzymatic Kinetic Resolution of rac-ethyl trans-2-phenylcyclopropanecarboxylate

| Catalyst | Cosolvent (Acetone Conc.) | Conversion | Enantiomeric Excess (ee) of (R,R)-acid | Enantiomeric Excess (ee) of remaining (S,S)-ester |

|---|---|---|---|---|

| Novozyme 435 | 70% | 49% | >95% | 92% |

Dynamic kinetic asymmetric transformation (DYKAT) offers a significant advantage over conventional kinetic resolution by theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. thieme.de In a DYKAT process, the slow-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the desired product. thieme.de This strategy has been applied to the synthesis of chiral cyclopentenes and pyrrolidines from racemic starting materials, including donor-acceptor cyclopropanes. nih.govnih.gov While specific examples for this compound are not detailed in the provided sources, the principles of DYKAT are broadly applicable to the asymmetric synthesis of complex molecules from racemic cyclopropane precursors. nii.ac.jpamanote.com

Green Chemistry Principles in the Synthesis of Cyclopropane Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of cyclopropane derivatives to develop more sustainable and environmentally benign processes. One promising approach is the use of mechanochemistry, which can significantly reduce or eliminate the need for bulk solvents. ucl.ac.uk A ball-milling-enabled Simmons-Smith reaction has been developed for the synthesis of a wide range of cyclopropane structures, operating under air and allowing for gram-scale production. ucl.ac.uk This method demonstrates high diastereoselectivity and tolerates a variety of functional groups. ucl.ac.uk

Photoredox catalysis offers another green synthetic route to cyclopropanes. A method has been developed for cyclopropane synthesis from carboxylic acids via a decarboxylative radical addition–polar cyclization cascade. nih.gov This process is catalyzed by an organic photocatalyst under mild conditions and exhibits a broad substrate scope, accommodating various functional groups on both the carboxylic acid and the chloroalkyl alkene substrates. nih.gov This atom-economical methodology provides an expedient route to structurally diverse cyclopropanes from abundant carboxylic acid feedstocks. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Enantiopurity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Propan-2-yl)cyclopropane-1-carboxylic acid. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. pressbooks.publibretexts.org The carboxylic acid proton typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift, often around 10–12 ppm. libretexts.orglibretexts.org The carbons of the carboxyl group are also characteristically deshielded, appearing in the 165-185 ppm range in the ¹³C NMR spectrum. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carboxyl H | -COOH | 10.0 - 12.0 | - |

| Carboxyl C | -COOH | - | ~175 - 180 |

| Quaternary C | C1 | - | ~30 - 35 |

| Cyclopropane (B1198618) CH₂ | C2/C3 | 0.8 - 1.5 | ~15 - 20 |

| Isopropyl CH | -CH(CH₃)₂ | 1.5 - 2.0 | ~30 - 35 |

| Isopropyl CH₃ | -CH(CH₃)₂ | 0.9 - 1.2 | ~20 - 25 |

To overcome the limitations of one-dimensional NMR, particularly in assigning the diastereotopic protons of the cyclopropane ring and the methyl groups of the isopropyl substituent, multi-dimensional NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal scalar coupling relationships between protons. Key correlations would be observed between the isopropyl methine proton and the two methyl groups' protons, as well as between the non-equivalent protons on the cyclopropane ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signals for the cyclopropane and isopropyl groups to their corresponding ¹³C signals.

NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they have identical spectral properties. wikipedia.org To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) can be used. nih.govnih.gov The carboxylic acid is reacted with an enantiomerically pure CDA, such as a chiral alcohol or amine (e.g., Mosher's acid), to form a mixture of diastereomers. wikipedia.orgsemanticscholar.org

These resulting diastereomers are no longer mirror images and will have distinct NMR spectra. nih.gov Protons close to the newly formed stereocenter will exhibit different chemical shifts. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess (e.e.) of the original acid sample can be accurately calculated. semanticscholar.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure and absolute stereochemistry of a chiral molecule. This technique requires the compound to be in a crystalline form. If a suitable single crystal of an enantiomerically pure sample of this compound, or a salt thereof with a chiral counterion, can be grown, its analysis via X-ray diffraction will provide precise atomic coordinates.

This data allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral center (the C1 carbon of the cyclopropane ring). While no public crystal structure data for this specific compound is currently available, the technique remains the gold standard for such determinations in stereochemical analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the molecular formula (C₇H₁₂O₂) can be unequivocally verified. acs.org

Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through controlled fragmentation. lew.ro The fragmentation pattern is diagnostic and helps to confirm the arrangement of the functional groups.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| [M+H]⁺ = 129.0910 | 111.0805 | H₂O (18.0105 Da) | Acylium ion |

| [M+H]⁺ = 129.0910 | 85.0648 | CO₂ (43.9898 Da) | Isopropylcyclopropane cation |

| [M+H]⁺ = 129.0910 | 83.0855 | HCOOH (46.0055 Da) | C₆H₁₁⁺ fragment |

| [M-H]⁻ = 127.0764 | 83.0502 | CO₂ (43.9898 Da) | Isopropylcyclopropyl anion |

Key fragmentation pathways for cyclopropane carboxylic acids often involve the loss of the carboxyl group or ring-opening mechanisms. nih.gov For this specific molecule, characteristic losses would include the isopropyl group, carbon dioxide, and potentially water from the protonated molecular ion.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a primary method for separating enantiomers and determining their relative abundance, or enantiomeric excess (e.e.). mdpi.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For analysis by gas chromatography, the carboxylic acid must first be converted into a more volatile derivative, such as its methyl or ethyl ester. This esterified mixture of enantiomers is then analyzed on a GC equipped with a chiral column. researchgate.net

A common type of chiral stationary phase for this purpose is based on cyclodextrin (B1172386) derivatives, such as Chirasil-Dex. researchgate.net The enantiomers of the derivatized 1-(propan-2-yl)cyclopropane-1-carboxylate will exhibit different affinities for the chiral stationary phase, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation and enantiopurity assessment of chiral molecules, including acidic compounds like this compound. The direct separation of enantiomers is most commonly achieved through the use of chiral stationary phases (CSPs), which create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. chromatographyonline.comnih.gov The selection of an appropriate CSP and the optimization of mobile phase conditions are critical for achieving successful enantiomeric resolution.

For chiral carboxylic acids, polysaccharide-based CSPs are among the most versatile and widely successful. researchgate.net These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a broad range of chiral recognition capabilities. The chiral discrimination mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, facilitated by the complex three-dimensional structure of the polysaccharide derivatives. chromatographyonline.com

The development of a robust chiral HPLC method for this compound would involve screening various polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. Normal-phase chromatography, utilizing mobile phases composed of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol, is a common starting point for these types of separations. chromatographyonline.com The addition of a small percentage of an acidic modifier, typically trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often essential. This additive serves to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing and improving chromatographic efficiency and resolution. chromatographyonline.com

Research Findings

While specific studies detailing the chiral HPLC separation of this compound are not prevalent in the reviewed literature, extensive research on the enantioseparation of other chiral carboxylic acids provides a strong basis for method development. For instance, studies on 2-aryloxycarboxylic acids have demonstrated excellent separation on polysaccharide-based phases like Chiralcel OD-H and Chiralpak AD under normal-phase conditions. researchgate.net A typical mobile phase for such separations consists of n-hexane, 2-propanol, and trifluoroacetic acid. researchgate.net The ratio of the hexane (B92381) to the alcohol modifier is a key parameter for optimizing selectivity (α) and resolution (Rs), while the acid additive improves peak shape.

Based on these established principles, a hypothetical but representative chiral HPLC method for this compound has been developed and its parameters are detailed below. The retention factor (k'), separation factor (α), and resolution (Rs) are critical parameters for evaluating the performance of the separation.

Table 1: Hypothetical Chromatographic Parameters for Enantioseparation on a Polysaccharide-Based CSP (Cellulose tris(3,5-dimethylphenylcarbamate))

| Parameter | Value |

| Column | Chiralpak IC (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Table 2: Resulting Enantiomer Separation Data (Hypothetical)

| Enantiomer | Retention Time (t_R) (min) | Retention Factor (k') | Separation Factor (α) | Resolution (R_s) |

| Enantiomer 1 | 8.54 | 2.42 | 1.25 | 2.15 |

| Enantiomer 2 | 10.12 | 3.05 |

Note: Data presented in these tables are illustrative and based on typical results for structurally similar chiral carboxylic acids.

The separation factor (α), a measure of the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks, are crucial for quantitative analysis. A resolution value greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate determination of enantiomeric excess (ee). The hypothetical data demonstrates that a well-optimized method can achieve this baseline resolution, allowing for precise quantification of each enantiomer in a sample. The optimization process would involve systematically adjusting the mobile phase composition, particularly the percentage of the alcohol modifier, to maximize the resolution. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Propan 2 Yl Cyclopropane 1 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(propan-2-yl)cyclopropane-1-carboxylic acid at the atomic level. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and bonding. nih.gov For this specific molecule, calculations would typically be performed using a basis set such as 6-31+G(d,p) or aug-cc-pVTZ, with a functional like B3LYP or M06-2X, which have shown accuracy for organic molecules, including carboxylic acids. researchgate.netosti.gov

A primary output of these calculations is the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. The strained three-membered cyclopropane (B1198618) ring is of particular interest, as its C-C bonds are weaker and exhibit more 'p' character than those in acyclic alkanes, resulting in "bent bonds". maricopa.edu Quantum calculations would quantify the electron density distribution, illustrating how it is polarized towards the electronegative oxygen atoms of the carboxylic acid group and influenced by the electron-donating isopropyl group.

Further analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO is likely localized around the oxygen lone pairs and the strained cyclopropane ring, indicating these are sites for electrophilic attack. The LUMO would be centered on the carbonyl group's π* orbital, a likely site for nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table presents hypothetical yet representative data based on typical values for similar molecular fragments calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(ring)-C(ring) | 1.51 |

| C(ring)-COOH | 1.50 | |

| C=O | 1.21 | |

| C-OH | 1.35 | |

| Bond Angle (°) | C(ring)-C(ring)-C(ring) | ~60.0 |

| C(ring)-C-O | 112.0 | |

| O=C-OH | 123.0 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from rotations around two key single bonds: the bond connecting the isopropyl group to the cyclopropane ring and the bond connecting the cyclopropane ring to the carboxylic acid group. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. chemistrysteps.com

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometry. libretexts.org For this molecule, a relaxed PES scan would be performed. This involves systematically rotating one or more dihedral angles in small increments while allowing the rest of the molecule's geometry to relax to its minimum energy at each step. acs.org The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which are the transition states between them. libretexts.org

Computational studies on related molecules, such as 1-fluorocyclopropanecarboxylic acid, have shown the existence of multiple low-energy conformers determined by the orientation of the carboxylic acid group relative to the ring. acs.org For this compound, the analysis would likely reveal several stable conformers differing in the relative positions of the isopropyl and carboxyl groups. The global minimum would represent the most populated conformation at equilibrium. This information is critical as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. The inherent strain of the cyclopropane ring significantly influences the conformational landscape. libretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular motion on the femtosecond to microsecond timescale. nih.gov

To study this compound, a typical MD simulation would involve placing a single molecule or an aggregate in a simulation box filled with a solvent, usually water, to mimic physiological conditions. acs.orgresearchgate.net The interactions between atoms are described by a force field, such as OPLS-AA or GROMOS. nih.gov The simulation would track the trajectory of every atom over time, revealing how the molecule tumbles, vibrates, and interacts with its neighbors.

Key insights from MD simulations include:

Solvation Structure: Analysis of the radial distribution function (RDF) between the carboxylic acid's oxygen atoms and water molecules would reveal the structure and strength of the hydrogen-bonding network. researchgate.net

Hydrophobic Effects: The simulation would show how water molecules organize around the nonpolar isopropyl and cyclopropane moieties.

Conformational Dynamics: MD can show the transitions between different conformers identified in the PES scan, providing information on the flexibility and conformational preferences of the molecule in solution. rsc.org

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for interpreting its interactions with biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For this compound, a potential reaction of interest is the ring-opening of the strained cyclopropane ring, which can occur under various conditions (e.g., acid catalysis). nih.govresearchgate.net

Using methods like DFT, chemists can map the entire reaction coordinate from reactants to products. The process involves:

Locating Stationary Points: Identifying the structures of the reactant(s), product(s), any intermediates, and, crucially, the transition state(s) (TS). The transition state is the highest energy point along the lowest energy reaction path. libretexts.org

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate. A lower activation energy implies a faster reaction.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org

For example, modeling the acid-catalyzed ring-opening would involve adding a proton to the carbonyl oxygen or the cyclopropane ring and calculating the subsequent bond-breaking and bond-forming steps to yield a more stable, acyclic product. Such studies provide atomic-level detail that is often inaccessible through experimental means alone. acs.orgresearchgate.net

Molecular Docking for Ligand-Target Binding Prediction (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a molecule like this compound to a specific enzyme target.

The docking process involves:

Preparation of Structures: Obtaining the 3D structures of the ligand and the receptor. The ligand structure is energy-minimized, while the receptor structure is often obtained from a protein database (PDB) and prepared by adding hydrogen atoms and removing water molecules.

Sampling: A docking algorithm systematically explores various possible conformations of the ligand within the active site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted to be the most likely binding mode.

Studies on similar cyclopropanecarboxylic acid derivatives have used docking to investigate their interactions with plant enzymes like 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2). ffhdj.com Such a study for this compound would identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues (e.g., Arginine, Lysine) and hydrophobic interactions between the isopropyl/cyclopropane fragments and nonpolar residues (e.g., Leucine, Valine) in the enzyme's active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme Note: This table is illustrative, showing typical outputs from a molecular docking simulation.

| Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|

| -7.5 | Arg121, Ser245 | Hydrogen Bond (with Carboxyl group) |

| Leu88, Val190 | Hydrophobic (with Isopropyl group) | |

| Phe201, Trp95 | Hydrophobic (with Cyclopropane ring) |

Following initial predictions from molecular docking, more advanced computational methods can be used to probe the interactions within an enzyme's active site with greater detail. These methods provide deeper mechanistic insights into how a ligand like this compound might inhibit or modulate enzyme activity. nih.gov

One powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. In this method, the ligand and the immediate active site residues are treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using a less computationally expensive molecular mechanics force field. acs.org This allows for the accurate modeling of electronic effects like bond breaking/forming and charge transfer during an enzymatic reaction in the presence of the inhibitor. acs.org

MD simulations of the ligand-enzyme complex, derived from the best docking pose, can also provide crucial information. These simulations reveal the stability of the predicted binding mode over time and highlight the dynamic network of non-covalent interactions, such as hydrogen bonds and water-mediated contacts, that stabilize the ligand in the active site. By analyzing the conformational changes in the enzyme upon ligand binding, researchers can understand the allosteric effects and the precise mechanism of inhibition.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The primary goal of a QSAR study is to develop a predictive model that can be used to design new, more potent analogs without the need to synthesize and test every possibility. mdpi.com

To develop a QSAR model for analogs of this compound, the following steps would be taken:

Data Set Assembly: A series of analogs would be defined, for instance, by varying substituents on the cyclopropane ring or modifying the isopropyl group. The biological activity (e.g., IC₅₀ for enzyme inhibition) for each compound would be required. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training). mdpi.com

A validated QSAR model can identify which molecular properties are most important for activity, guiding the rational design of new analogs with enhanced potency. researchgate.net

Table 3: Example of Analogs and Molecular Descriptors for a QSAR Study Note: This table contains hypothetical data to illustrate the components of a QSAR dataset.

| Compound | R Group Modification | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | pIC₅₀ (Activity) |

|---|---|---|---|---|---|

| Analog 1 (Parent) | -CH(CH₃)₂ | 1.85 | 128.17 | 37.3 | 5.2 |

| Analog 2 | -CH₂CH₃ | 1.42 | 114.14 | 37.3 | 4.8 |

| Analog 3 | -C(CH₃)₃ | 2.28 | 142.20 | 37.3 | 5.5 |

| Analog 4 | -Cyclohexyl | 2.84 | 168.23 | 37.3 | 5.9 |

Applications of 1 Propan 2 Yl Cyclopropane 1 Carboxylic Acid Derivatives in Interdisciplinary Research Excluding Clinical, Dosage, or Safety

Role in Agrochemical Research and Development

The cyclopropane (B1198618) carboxylic acid framework is a cornerstone in the development of modern agrochemicals, contributing to both plant growth regulation and crop protection.

Investigation of Plant Growth Regulation Mechanisms (e.g., Ethylene (B1197577) Biosynthesis Inhibition)

Ethylene is a crucial plant hormone that governs a wide array of developmental processes, from seed germination to fruit ripening and leaf senescence. The direct precursor to ethylene in plants is 1-aminocyclopropane-1-carboxylic acid (ACC). Derivatives of cyclopropane carboxylic acid, due to their structural similarity to ACC, have been extensively investigated as potential modulators of ethylene biosynthesis.

These derivatives can act as inhibitors of key enzymes in the ethylene production pathway, most notably ACC oxidase (ACO), which catalyzes the final step of converting ACC to ethylene. dur.ac.ukjomardpublishing.com By competitively binding to the active site of ACO, these compounds can effectively reduce ethylene production, offering a mechanism to control ripening and extend the shelf life of fruits and vegetables. ffhdj.com Research has shown that various substituted cyclopropane carboxylic acids can inhibit ethylene formation, providing valuable tools for studying the physiological effects of ethylene and for developing new plant growth regulators. ffhdj.com

| Compound/Class | Mechanism of Action | Research Focus |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Natural precursor to ethylene. ffhdj.com | Serves as a baseline and structural template for designing inhibitors. |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Structural analog of ACC, inhibits wound-induced ethylene production. ffhdj.com | Investigation of competitive inhibition of ACC oxidase. |

| Cyclopropane-1,1-dicarboxylic acid (CDA) | Demonstrates inhibitory effects on ethylene biosynthesis. ffhdj.com | Understanding structure-activity relationships for enzyme inhibition. |

| Substituted Cyclopropanecarboxylic Acids | In silico studies show high affinity for ACC oxidase 2 (ACO2). ffhdj.com | Development of novel, efficient ethylene biosynthesis regulators. |

Development of Precursors for Crop Protection Agents (chemical synthesis focus)

Beyond plant growth regulation, the cyclopropane carboxylic acid moiety is a fundamental building block in the synthesis of a major class of insecticides known as pyrethroids. These synthetic compounds are analogs of the natural insecticidal pyrethrins (B594832) found in chrysanthemums. The specific stereochemistry of the cyclopropane ring is crucial for their potent insecticidal activity and low toxicity to mammals.

Esters of chrysanthemic acid, a dimethyl-substituted cyclopropane carboxylic acid, form the core of many first-generation pyrethroids. The development of more advanced, photostable pyrethroids has also relied on synthetically modified cyclopropane carboxylic acid precursors. These derivatives are designed to enhance stability and efficacy, leading to crop protection agents that are effective at lower application rates, thereby contributing to more sustainable agricultural practices.

Contributions to Materials Science and Polymer Chemistry

The unique chemical properties of the cyclopropane ring, including its high ring strain, make derivatives of 1-(propan-2-yl)cyclopropane-1-carboxylic acid intriguing monomers for polymer synthesis. Their incorporation into polymer chains can impart novel thermal, mechanical, and optical properties to the resulting materials. ketonepharma.com

Research has explored the use of cyclopropane-containing monomers in creating specialized polymers. For instance, the radical copolymerization of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) with acrylonitrile (B1666552) has been shown to produce optically transparent copolymers with high light transmission (86%) and enhanced thermal and mechanical properties compared to polystyrene. jomardpublishing.com

Furthermore, the strained ring of cyclopropane derivatives can be susceptible to ring-opening polymerization (ROP) under specific catalytic conditions. rsc.org Lewis acid-catalyzed ROP of donor-acceptor substituted cyclopropanes has been developed to create polymers with unique microstructures that are inaccessible through other polymerization methods. rsc.org These polymers exhibit distinct properties, such as higher glass transition temperatures and improved solubility, making them candidates for advanced material applications. rsc.org The use of cyclopropyl (B3062369) groups as polymer additives is also an area of investigation. chemicalbook.com

Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Enantiomerically enriched cyclopropane derivatives are highly valued as versatile building blocks in asymmetric synthesis. The inherent strain and defined three-dimensional structure of the cyclopropane ring make these compounds ideal starting points for constructing complex, stereochemically rich molecules, including pharmaceuticals and natural products.

The reactivity of the cyclopropane ring allows it to be transformed into a wide variety of other chiral structures. These derivatives serve as compact and rigid scaffolds, enabling precise control over the stereochemical outcome of chemical reactions. Their application as chiral auxiliaries, where a temporary chiral cyclopropane-containing group directs the stereoselective formation of a new chiral center, is a powerful strategy in organic synthesis.

A notable application is the biocatalytic synthesis of the chiral cyclopropane cores of several drugs. Engineered myoglobin (B1173299) catalysts have been developed to perform asymmetric cyclopropanation reactions, producing key precursors for pharmaceuticals with high efficiency and stereoselectivity.

| Drug Precursor | Configuration | Catalyst | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Tranylcypromine Core | trans-(1S,2S) | Engineered Myoglobin | >99% | 99% |

| Tasimelteon Core | trans-(1R,2R) | Engineered Myoglobin | 98% | 99% |

| Ticagrelor Core | trans-(1R,2R) | Engineered Myoglobin | 99% | 99.9% |

This biocatalytic approach demonstrates a scalable and efficient method for producing valuable chiral intermediates that are challenging to synthesize via traditional chemical methods.

Development of Novel Catalytic Systems and Ligands in Organic Reactions

The synthesis of functionalized cyclopropane derivatives often requires specialized catalytic systems. Consequently, research into compounds like this compound has spurred the development of novel catalysts and ligands.

For example, efficient copper(I)-based catalytic systems, often utilizing an amine co-ligand in a DMSO solvent system, have been elaborated for the synthesis of various cyclopropane carboxylic acid derivatives under mild conditions. ffhdj.com These systems facilitate atom transfer radical addition (ATRA) reactions to generate the cyclopropane scaffold with high yields. ffhdj.com

In the realm of biocatalysis, engineered hemoproteins, such as myoglobin and cytochrome P450, have emerged as powerful catalysts for asymmetric cyclopropanation. Through rational design and directed evolution, these enzymes can be tailored to produce specific stereoisomers of cyclopropane products with exceptional selectivity, as highlighted in the synthesis of drug precursors. These advancements not only provide access to valuable chiral molecules but also push the boundaries of catalyst design.

Design of Molecular Probes for Chemical Biology Studies (mechanistic focus)

Derivatives of cyclopropane carboxylic acid serve as valuable molecular probes for dissecting complex biological pathways, owing to their unique combination of structural rigidity and chemical reactivity. As conformationally restricted analogs of natural molecules, they can be used to study enzyme mechanisms and receptor-ligand interactions with high specificity.

In plant biology, beyond their role as inhibitors of ethylene biosynthesis, cyclopropene (B1174273) carboxylic acid derivatives have been synthesized and used to screen for other effects on plant growth. Studies have identified compounds that affect specific developmental processes, such as apical hook formation in Arabidopsis thaliana, through mechanisms distinct from ethylene or gibberellin signaling. These molecules act as chemical tools to identify new molecular targets for herbicides or plant growth regulators.

The simple, rigid structure of 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) makes them attractive for incorporation into peptides. These "methanoamino acids" can induce specific secondary structures (e.g., turns or helices) and are used as biosynthetic and mechanistic probes to understand peptide and protein function. Their constrained nature helps in studying the conformational requirements of enzyme active sites and receptors.

Environmental Fate and Degradation Pathways of Cyclopropane Carboxylic Acids

Photochemical Degradation Studies

The primary photochemical processes for carboxylic acids often involve decarboxylation, where the carboxyl group is removed as carbon dioxide, leading to the formation of radical intermediates. rsc.orgnih.gov For instance, the photolysis of various substituted alkylcarboxylic acids in the presence of iron(III) complexes has been shown to proceed via photoreduction of the iron center by the carboxylate ligand, resulting in a carboxyl radical and an iron(II) species. rsc.org This carboxyl radical can then undergo decarboxylation.

In the context of cyclopropane-containing carbonyl compounds, photochemical reactions can also induce rearrangements and ring-opening. nd.edu The high ring strain of the cyclopropyl (B3062369) group makes it susceptible to cleavage under certain conditions. libretexts.org For example, the photolysis of aryl cyclopropyl ketones can lead to ring-opening to form a distonic radical anion, which can then undergo further reactions. nih.gov While this is for a ketone, similar radical-mediated ring-opening could be a potential pathway for carboxylic acids under photochemical conditions.

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids, generating carbon-centered radicals under mild conditions. nih.govacs.org This suggests that in the presence of suitable photosensitizers in the environment, "1-(Propan-2-yl)cyclopropane-1-carboxylic acid" could undergo decarboxylation to form a cyclopropyl radical. This radical could then participate in a variety of subsequent reactions, including hydrogen abstraction or reaction with other environmental components.

Table 1: Potential Photochemical Degradation Pathways and Products

| Initial Process | Intermediate Species | Potential Final Products |

| Photodecarboxylation | 1-(Propan-2-yl)cyclopropyl radical + CO2 | 1-isopropylcyclopropane, hydrogen abstraction products |

| Ring-opening | Ring-opened radical species | Alkenoic acids, other unsaturated compounds |

Biodegradation Mechanisms in Environmental Compartments

Biodegradation by microorganisms is a crucial process for the removal of organic compounds from the environment. The biodegradation of "this compound" would likely involve enzymatic attacks on the alkyl side chain, the carboxylic acid group, or the cyclopropane (B1198618) ring itself.

Studies on the metabolism of cyclopropanecarboxylic acid by the fungus Fusarium oxysporum have shown that the organism can convert it into γ-hydroxybutyric acid. nih.govresearchgate.net This transformation indicates an enzymatic cleavage of the cyclopropane ring, which is a critical step in its degradation. researchgate.net The proposed initial step in this degradative pathway is the activation of the carboxylic acid, likely forming a coenzyme A (CoA) thioester. This activation facilitates the subsequent ring opening.

The metabolism of cyclopropyl groups in other contexts, such as in pharmaceuticals, has also been investigated. It has been found that the cyclopropyl moiety can undergo NADPH-dependent oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites and potentially reactive ring-opened intermediates. hyphadiscovery.com While these studies are in a biological system, they highlight the enzymatic machinery capable of attacking the cyclopropane ring.

The alkyl side chain of "this compound" is also a potential site for microbial degradation. The biodegradation of alkyl-substituted cyclic compounds often proceeds through the oxidation of the alkyl side chain, commonly via β-oxidation. nih.govnih.gov This process would involve the sequential removal of two-carbon units from the propan-2-yl group.

Table 2: Potential Biodegradation Pathways of this compound

| Degradation Pathway | Key Enzymatic Step | Potential Metabolites |

| Cyclopropane Ring Cleavage | Activation to CoA-ester followed by enzymatic ring opening | γ-hydroxybutyric acid derivatives, other open-chain acids |

| Alkyl Side Chain Oxidation | β-oxidation | Carboxylic acids with shortened alkyl chains |

| Conjugation | Carnitine conjugation | Cyclopropanecarboxylic acid-carnitine conjugate |

It is also noteworthy that conjugation with carnitine has been identified as a major metabolic pathway for cyclopropanecarboxylic acid in some organisms. sigmaaldrich.com This process facilitates the transport of the acid across mitochondrial membranes for further metabolism.

Hydrolytic Stability and Transformation in Aquatic and Terrestrial Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

The cyclopropane ring is generally stable under typical environmental pH conditions. libretexts.org However, the reactivity of the carboxylic acid group can be influenced by pH. Cyclopropanecarboxylic acid itself is a weak acid, with a pKa of approximately 4.65, which is typical for similar carboxylic acids. wikipedia.org

Research on the hydrolytic stability of esters of cyclopropanecarboxylic acid has shown them to be substantially more stable under both acidic and basic conditions compared to esters of other carboxylic acids. nih.gov For example, the half-life of a cyclopropane analogue of valacyclovir (B1662844) at 40°C and pH 6 was found to be greater than 300 hours, compared to 69.7 hours for valacyclovir itself. nih.gov This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. nih.gov This suggests that the bond between the cyclopropyl group and the carbonyl carbon is particularly robust.

Given the high stability of the cyclopropyl-carbonyl linkage in esters, it is reasonable to infer that the "this compound" molecule would also exhibit considerable stability against hydrolytic cleavage of the cyclopropane ring under normal environmental conditions. The primary hydrolytic transformation would likely be related to the dissociation of the carboxylic acid group depending on the pH of the surrounding water or soil.

Table 3: Hydrolytic Stability of Cyclopropanecarboxylic Acid Derivatives

| Compound Type | Condition | Half-life (t1/2) | Reference |

| Valacyclovir (non-cyclopropane ester) | 40°C, pH 6 | 69.7 hours | nih.gov |

| Cyclopropane analogue of valacyclovir | 40°C, pH 6 | >300 hours | nih.gov |

In terrestrial environments, the mobility and transformation of "this compound" would be influenced by soil pH, organic matter content, and microbial activity. As a carboxylic acid, its sorption to soil particles would be pH-dependent, with greater mobility expected at higher pH values where the carboxylate anion is the dominant species.

Future Research Directions and Unexplored Avenues for 1 Propan 2 Yl Cyclopropane 1 Carboxylic Acid

Development of Sustainable and Economically Viable Synthetic Routes

Traditional synthetic routes for cyclopropane (B1198618) carboxylic acids often involve multi-step processes, harsh reagents, and expensive catalysts, which can limit their large-scale applicability and economic feasibility. ffhdj.comnih.gov Future research must prioritize the development of sustainable and cost-effective methods for the synthesis of 1-(propan-2-yl)cyclopropane-1-carboxylic acid.

Modern synthetic strategies offer promising avenues for exploration. Photoredox catalysis, which utilizes visible light to drive chemical reactions, represents a particularly attractive approach due to its mild conditions and high functional group tolerance. nih.govresearchgate.net Similarly, electrocatalytic methods, which employ electricity to mediate transformations, offer a green alternative to conventional reagents. rsc.org Titanium-based catalysts have also shown efficacy in promoting the diastereoselective synthesis of cyclopropyl (B3062369) derivatives from carboxylic acids and olefins. acs.org

A key research goal will be to adapt these modern techniques to the specific structure of this compound. This involves designing reactions that can accommodate the steric bulk of the isopropyl group while achieving high yields and stereoselectivity. The development of one-pot procedures that minimize waste and purification steps would significantly enhance the economic viability of its production. rsc.org

Table 1: Potential Sustainable Synthetic Strategies

| Method | Energy/Reagent Source | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance, use of inexpensive organic photocatalysts. nih.govresearchgate.net | Catalyst design for high stereoselectivity with sterically hindered substrates. |

| Electrocatalysis | Electricity | Avoids stoichiometric chemical oxidants/reductants, high atom economy. rsc.org | Optimization of electrode materials and reaction conditions for cyclopropanation. |

| Transition-Metal Catalysis | e.g., Titanium, Copper | High efficiency and diastereoselectivity, potential for asymmetric synthesis. acs.orgresearchgate.net | Development of cost-effective and recyclable catalyst systems. |

Exploration of Unconventional Reactivity and Novel Transformations

The inherent ring strain (approximately 27.5 kcal/mol) of the cyclopropane moiety endows it with unique chemical reactivity, often compared to that of an alkene. acs.org This property remains largely unexplored for this compound and its derivatives. Future research should focus on leveraging this strain for novel chemical transformations.

Investigations into controlled ring-opening reactions could yield a variety of functionalized acyclic compounds that are otherwise difficult to synthesize. The interplay between the bulky isopropyl group and the carboxylic acid could direct the regioselectivity and stereoselectivity of these reactions. Furthermore, the cyclopropane ring can act as a linchpin in tandem or cascade reactions, where an initial transformation triggers a sequence of bond-forming events.

Another avenue involves the functionalization of the C-H bonds of the cyclopropane ring or the isopropyl group through modern activation methods. The carboxylic acid can serve as a directing group to achieve site-selective transformations, enabling the synthesis of complex derivatives. google.com Exploring the compound's participation in cycloaddition reactions or as a precursor to strained bicyclic systems could also lead to novel molecular architectures.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis. iscientific.org These computational tools can accelerate the discovery and optimization of synthetic routes for this compound.

Future research can employ AI algorithms for several key purposes:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. pharmafeatures.commdpi.com This could uncover non-intuitive routes that are more sustainable or cost-effective than those conceived by human chemists.

Reaction Outcome Prediction: ML models can predict the products and yields of unknown reactions, reducing the need for extensive trial-and-error experimentation. pharmafeatures.comresearchgate.net This would be particularly valuable when exploring the unconventional reactivity of the strained cyclopropane ring.

Condition Optimization: AI can identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, a task that is often resource-intensive when performed manually. nih.gov This is crucial for making the synthesis economically viable.

Expansion into Emerging Fields of Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of this compound make it an intriguing building block for supramolecular chemistry and nanotechnology, fields where its potential is entirely unexplored.

The carboxylic acid group is a well-known motif for forming robust hydrogen-bonded networks, leading to the self-assembly of molecules into higher-order structures like chains, sheets, or capsules. The rigid, three-dimensional scaffold of the cyclopropane ring, combined with the steric influence of the isopropyl group, could be used to precisely control the geometry and dimensionality of these assemblies. Future studies could investigate how this specific molecule crystallizes and co-crystallizes with other molecules to form novel supramolecular materials with tailored properties, such as porosity or chirality.

In nanotechnology, the compound could be investigated as a component of molecular machines, where the rigid cyclopropane unit acts as a stator or rotor. Its derivatives could also be used to functionalize surfaces, creating monolayers with specific packing arrangements and chemical properties dictated by the cyclopropane core and its substituents.

Design of Cyclopropane Carboxylic Acid Derivatives for Advanced Catalysis

The rigid conformational structure of the cyclopropane ring is a valuable feature in the design of ligands for asymmetric catalysis. researchgate.net Derivatives of this compound could be synthesized to serve as novel chiral ligands for a variety of metal-catalyzed reactions.

The carboxylic acid function provides a convenient handle for elaboration into other coordinating groups, such as amides, esters, phosphines, or oxazolines. The inherent chirality that can be introduced into the cyclopropane ring, combined with the steric bulk of the isopropyl group, could create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in catalytic transformations.